

Evolutionary Conservation of the Artemin Gene: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Artemin	
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Abstract

Artemin (ARTN) is a secreted neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands, a subgroup of the transforming growth factor-beta (TGF-β) superfamily.[1][2][3] It plays a crucial role in the development, survival, and maintenance of peripheral and central neurons.[2][4][5] **Artemin** exerts its biological functions by binding to a multicomponent receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the receptor tyrosine kinase (RTK) RET.[1][2][4] This interaction triggers the activation of several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, which are fundamental for neuronal survival and differentiation. [1] Given its critical roles in the nervous system, understanding the evolutionary conservation of the **Artemin** gene and its signaling pathway is of significant interest for basic research and for the development of novel therapeutics for neurodegenerative diseases and cancer.[1][5] This technical guide provides an in-depth overview of the evolutionary conservation of the **Artemin** gene, its protein structure, gene organization, and signaling pathways across different vertebrate species. It also includes detailed experimental protocols for studying the evolutionary aspects of Artemin.

Introduction

Artemin, also known as Neublastin or Enovin, is a disulfide-linked homodimer that acts as a potent survival factor for a variety of neuronal populations.[1][2] Its expression is crucial for the proper development of the sympathetic and sensory nervous systems.[6] **Artemin**'s function is



mediated through a high-affinity interaction with its co-receptor GFR α 3, which then recruits the RET receptor tyrosine kinase to initiate intracellular signaling.[1][4] The conservation of this signaling system across different species highlights its fundamental importance in vertebrate biology. This guide will explore the evolutionary conservation of **Artemin** at the sequence, structural, and functional levels.

Protein Sequence Conservation

The amino acid sequence of **Artemin** is highly conserved across mammalian species, with conservation also observed in other vertebrates. This high degree of similarity, particularly in the C-terminal region which is crucial for receptor binding, suggests strong evolutionary pressure to maintain its function. The following table summarizes the percentage identity of **Artemin**, GFR α 3, and RET protein sequences across representative vertebrate species.

Table 1: Percentage Identity of **Artemin**, GFRα3, and RET Protein Sequences Compared to Human

Species	Common Name	Artemin (% Identity)	GFRα3 (% Identity)	RET (% Identity)
Homo sapiens	Human	100%	100%	100%
Mus musculus	Mouse	89.1%	85.3%	86.5%
Gallus gallus	Chicken	65.5%	62.1%	78.2%
Xenopus tropicalis	Western Clawed Frog	58.2%	55.4%	71.3%
Danio rerio	Zebrafish	45.9%	42.7%	65.8%

Note: Percentage identities were calculated based on pairwise protein sequence alignments using the Clustal Omega program.

Gene Structure Conservation

The genomic organization of the ARTN gene, along with its receptors GFRA3 and RET, shows a remarkable degree of conservation across vertebrates, particularly in terms of exon-intron



structure. The conservation of exon sizes and numbers suggests that the overall protein domain architecture has been maintained throughout evolution.

Table 2: Comparison of Exon-Intron Structure for ARTN, GFRA3, and RET Genes

Gene	Species	Chromosome	Number of Exons
ARTN	Homo sapiens	1	3
Mus musculus	4	3	
Gallus gallus	13	3	_
Danio rerio	14	3	_
GFRA3	Homo sapiens	5	8
Mus musculus	18	8	
Gallus gallus	13	8	
Danio rerio	14	8	
RET	Homo sapiens	10	21
Mus musculus	6	21	
Gallus gallus	1	21	_
Danio rerio	13	21	

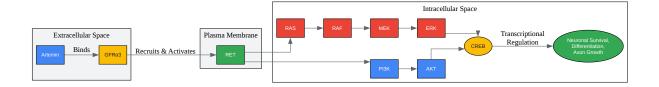
Note: Data was obtained from the Ensembl database. Exon numbers may vary slightly between different transcript isoforms.

Signaling Pathway Conservation

The **Artemin** signaling pathway is initiated by the binding of **Artemin** to the GFRα3 receptor, leading to the recruitment and activation of the RET tyrosine kinase. This activation triggers downstream signaling cascades that are highly conserved among vertebrates. The primary pathways activated by **Artemin** include the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.



Artemin Signaling Pathway Diagram



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Artemin signaling pathway.

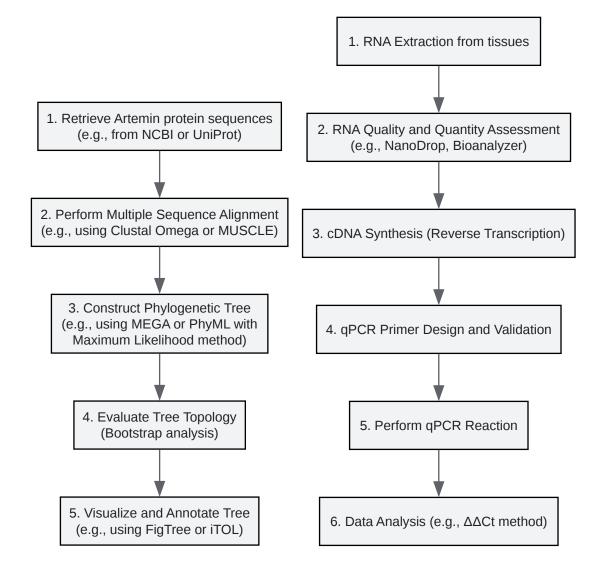
Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation of the **Artemin** gene.

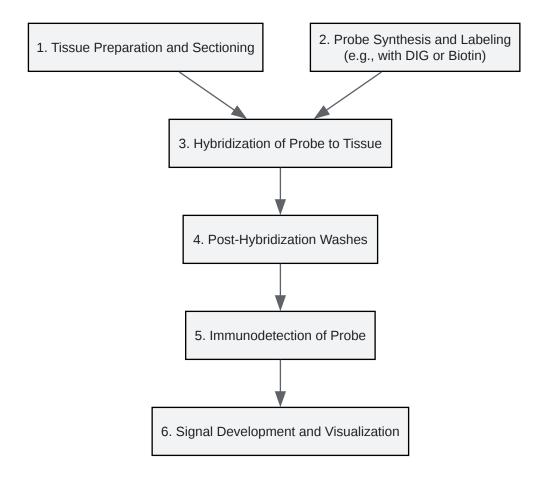
Phylogenetic Analysis of Artemin Protein Sequences

This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships of **Artemin** proteins from different species.









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